molecular formula C22H14ClNO3 B2511447 6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 1564281-09-9

6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No.: B2511447
CAS No.: 1564281-09-9
M. Wt: 375.81
InChI Key: UABRKOPHVNHEJG-PKNBQFBNSA-N
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Description

6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group, a furan ring, and a phenyl group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways.

    Pathways Involved: It interferes with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial activity.

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid, which are used in organic synthesis and as building blocks for pharmaceuticals.

Uniqueness

6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its combination of a quinoline core with a furan ring and a chloro group, which imparts distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-6H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO3/c23-15-8-10-18-17(13-15)20(14-5-2-1-3-6-14)21(22(26)24-18)19(25)11-9-16-7-4-12-27-16/h1-13,15H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZOGODDQDBWNE-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=CC(C=C3)Cl)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=CC(C=C3)Cl)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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